1-((4-Bromophenyl)sulfonyl)-1H-pyrazole
CAS No.: 560105-21-7
Cat. No.: VC21479339
Molecular Formula: C9H7BrN2O2S
Molecular Weight: 287.14g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 560105-21-7 |
|---|---|
| Molecular Formula | C9H7BrN2O2S |
| Molecular Weight | 287.14g/mol |
| IUPAC Name | 1-(4-bromophenyl)sulfonylpyrazole |
| Standard InChI | InChI=1S/C9H7BrN2O2S/c10-8-2-4-9(5-3-8)15(13,14)12-7-1-6-11-12/h1-7H |
| Standard InChI Key | MKXODXRBCKOVIV-UHFFFAOYSA-N |
| SMILES | C1=CN(N=C1)S(=O)(=O)C2=CC=C(C=C2)Br |
| Canonical SMILES | C1=CN(N=C1)S(=O)(=O)C2=CC=C(C=C2)Br |
Introduction
Synthesis Methods
General Synthetic Approaches
A common approach for synthesizing sulfonylated pyrazoles involves the reaction of pyrazole with an appropriate sulfonyl chloride derivative, typically 4-bromobenzenesulfonyl chloride in this case. This reaction generally requires a base such as sodium hydride, potassium carbonate, or a tertiary amine to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack on the sulfonyl chloride.
Based on the synthesis of similar compounds described in the search results, a general synthetic route might involve:
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Preparation or commercial acquisition of 4-bromobenzenesulfonyl chloride
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Reaction with pyrazole in the presence of a suitable base
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Purification of the product through techniques such as recrystallization or column chromatography
| Reagent/Condition | Quantity/Specification |
|---|---|
| Pyrazole | 1.0 equivalent |
| 4-Bromobenzenesulfonyl chloride | 1.0 equivalent |
| DIPEA or other suitable base | 1.5-3.0 equivalents |
| Solvent (DCM or acetonitrile) | 10 volumes |
| Reaction monitoring | TLC, LC-MS |
| Purification | Column chromatography |
Related Compounds and Structural Analogues
Structural Comparison with Similar Compounds
Several compounds structurally related to 1-((4-Bromophenyl)sulfonyl)-1H-pyrazole appear in the search results, providing context for understanding our target compound's properties and potential applications.
One closely related compound is 1-(4-Bromophenyl)-1H-pyrazole, which differs from our target compound by lacking the sulfonyl group between the pyrazole and bromophenyl moieties . The synthesis of this compound involves the coupling of pyrazole with 1,4-dibromobenzene under various conditions, as described in search result :
"With caesium carbonate; copper(I) oxide; trans-N,N'-bis(pyridin-2-ylmethylene)cyclohexane-1,2-diamine; In acetonitrile; at 82°C; for 72h" with a reported yield of 82%.
Another related compound is 1-[(4-Bromophenyl)sulfonyl]piperidine-4-carbohydrazide, which contains a similar 4-bromophenylsulfonyl group but attached to a piperidine ring rather than a pyrazole. This compound is described as having potential biological activities due to its structural features: "The presence of the bromine atom on the phenyl ring enhances its biological activity, making it a subject of interest in medicinal chemistry and drug design".
Additionally, search result discusses pyrazole-4-sulfonamide derivatives, which share the pyrazole-sulfonamide motif with our target compound but with different substituents. These compounds were synthesized and evaluated for antiproliferative activity against U937 cells .
The table below summarizes key structural comparisons:
| Compound | Structural Relationship to Target | Key Difference |
|---|---|---|
| 1-(4-Bromophenyl)-1H-pyrazole | Close analogue | Lacks sulfonyl bridge |
| 1-[(4-Bromophenyl)sulfonyl]piperidine-4-carbohydrazide | Contains same 4-bromophenylsulfonyl group | Different heterocycle (piperidine vs. pyrazole) |
| Pyrazole-4-sulfonamide derivatives | Contains pyrazole-sulfonamide motif | Different substitution patterns |
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